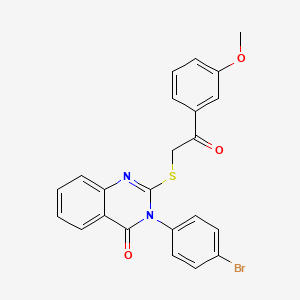![molecular formula C33H38N2O4 B12021322 1-[2-(Diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-{4-[(4-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12021322.png)
1-[2-(Diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-{4-[(4-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-{4-[(4-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrol-2-one core, substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-{4-[(4-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the pyrrol-2-one core with a diethylaminoethyl halide under basic conditions.
Substitution with the 4-Ethylphenyl Group: This can be done via a Friedel-Crafts acylation reaction.
Attachment of the Hydroxy and Benzoyl Groups: These groups are introduced through nucleophilic substitution and esterification reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-{4-[(4-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
1-[2-(Diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-{4-[(4-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Possible applications in the development of organic electronic materials.
Biology: Study of its interactions with biological macromolecules.
Industry: Use as an intermediate in the synthesis of more complex organic compounds.
Mécanisme D'action
The mechanism of action of 1-[2-(Diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-{4-[(4-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The diethylaminoethyl group may facilitate binding to receptors or enzymes, while the hydroxy and benzoyl groups could participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-(Diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 1-[2-(Diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
1-[2-(Diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-{4-[(4-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties compared to similar compounds. The presence of the 4-[(4-methylbenzyl)oxy]benzoyl group, in particular, may confer unique steric and electronic effects that influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C33H38N2O4 |
|---|---|
Poids moléculaire |
526.7 g/mol |
Nom IUPAC |
(4Z)-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-4-[hydroxy-[4-[(4-methylphenyl)methoxy]phenyl]methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C33H38N2O4/c1-5-24-12-14-26(15-13-24)30-29(32(37)33(38)35(30)21-20-34(6-2)7-3)31(36)27-16-18-28(19-17-27)39-22-25-10-8-23(4)9-11-25/h8-19,30,36H,5-7,20-22H2,1-4H3/b31-29- |
Clé InChI |
DITNZQBBYBHMJR-YCNYHXFESA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OCC4=CC=C(C=C4)C)/O)/C(=O)C(=O)N2CCN(CC)CC |
SMILES canonique |
CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC4=CC=C(C=C4)C)O)C(=O)C(=O)N2CCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-pyridinyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12021244.png)
![1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12021252.png)
![3-(4-tert-butylphenyl)-5-[(2-chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12021259.png)

![2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12021266.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12021270.png)
![2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12021272.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12021273.png)

![(5Z)-5-(2H-Chromen-3-ylmethylene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12021283.png)


![ethyl (2Z)-2-(2,4-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12021316.png)

